1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQYSSYYQMLHV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350840 | |
| Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99696-01-2, 93628-97-8 | |
| Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Nitro-4-(trifluoromethyl)styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[(1E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2 Nitrovinyl 4 Trifluoromethyl Benzene and Derivatives
Condensation Reactions for α,β-Unsaturated Nitroaryl Compounds
Condensation reactions represent a fundamental and widely employed strategy for the formation of carbon-carbon double bonds. In the context of synthesizing substituted nitrostyrenes, the Knoevenagel condensation and the Henry (nitroaldol) reaction are paramount.
Knoevenagel Condensation Approaches for Substituted Nitrostyrenes
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. For the synthesis of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene (B1300131), this involves the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with nitromethane (B149229) in the presence of a basic catalyst, typically a primary or secondary amine or their salts. youtube.com
The reaction is generally carried out in a solvent such as acetic acid, and the choice of catalyst can influence the reaction rate and yield. frontiersin.org Primary amines, such as benzylamine, or ammonium (B1175870) salts like ammonium acetate (B1210297) are commonly used. youtube.comfrontiersin.org The mechanism involves the deprotonation of nitromethane by the amine catalyst to form a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration under the reaction conditions to yield the desired α,β-unsaturated nitro compound.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ammonium Acetate | Acetic Acid | Reflux | Good | frontiersin.org |
| Benzylamine | Acetic Acid | 70-80 | High | youtube.com |
| Primary Amines | Acetic Acid | 30-80 | High | youtube.com |
Table 1: Representative Conditions for Knoevenagel Condensation of Benzaldehydes with Nitromethane
Henry (Nitroaldol) Reaction Followed by Dehydration Strategies
The Henry reaction, or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. nih.gov This reaction can be controlled to isolate the intermediate β-nitro alcohol, which can then be dehydrated in a separate step to afford the nitrostyrene (B7858105). This two-step approach offers a higher degree of control over the reaction and can be advantageous for sensitive substrates.
The initial nitroaldol addition of nitromethane to 4-(trifluoromethyl)benzaldehyde is typically carried out at low temperatures using a base such as sodium hydroxide (B78521) or a chiral catalyst system for asymmetric synthesis. organic-chemistry.orgharvard.edu The resulting 2-nitro-1-(4-(trifluoromethyl)phenyl)ethanol can then be isolated.
Subsequent dehydration of the β-nitro alcohol is commonly achieved by treatment with an acid anhydride, such as acetic anhydride, often in the presence of a base like sodium acetate, or by heating with an acid catalyst. organic-chemistry.org This step proceeds via an E1cB or E2 elimination mechanism to furnish the thermodynamically stable (E)-isomer of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene.
| Base for Henry Reaction | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaOH | Acetic Anhydride/Sodium Acetate | Methanol (B129727) (Henry), Acetic Anhydride | 10-15 (Henry), Reflux (Dehydration) | 80-83 (overall) | harvard.edu |
| Chiral Bis(β-amino alcohol)-Cu(OAc)2 | - | Ethanol | 25 | 82 (nitro alcohol) | organic-chemistry.org |
Table 2: Conditions for Henry Reaction and Subsequent Dehydration
Stereoselective Synthesis of (E)-1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
In the synthesis of nitrostyrenes, the formation of the (E)-isomer is generally favored due to its greater thermodynamic stability. Most condensation and dehydration methods naturally lead to the preferential formation of the trans-alkene. However, for applications where high stereoisomeric purity is crucial, specific methodologies can be employed to enhance the E/Z ratio.
The use of primary amines in acetic acid, as seen in some Knoevenagel-type reactions, has been reported to produce the (E)-isomer with high selectivity. youtube.com The reaction conditions, such as temperature and reaction time, can also be optimized to maximize the formation of the desired stereoisomer. For instance, refluxing in acetic acid with ammonium acetate as a catalyst is a common and effective method for obtaining (E)-β-nitrostyrenes. frontiersin.org The dehydration step in the Henry reaction sequence, particularly when using acidic conditions or dehydrating agents like acetic anhydride, also strongly favors the formation of the more stable (E)-alkene.
Transition Metal-Catalyzed Transformations
Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways to construct complex molecules with high efficiency and selectivity. Palladium and copper-catalyzed reactions have been explored for the synthesis of nitrostyrene derivatives.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are cornerstone methodologies for the formation of carbon-carbon bonds. The Heck reaction, which involves the coupling of an aryl halide with an alkene, presents a plausible route to 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene. This would typically involve the reaction of a 4-halo(trifluoromethyl)benzene, such as 4-iodobenzotrifluoride (B1294960), with nitroethene in the presence of a palladium catalyst and a base. While direct examples for this specific transformation are not extensively documented, the Mizoroki-Heck reaction of 4-iodobenzotrifluoride with acrylic acid to yield 4-trifluoromethylcinnamic acid demonstrates the feasibility of such a coupling.
Alternatively, a Suzuki coupling could be envisioned between 4-(trifluoromethyl)phenylboronic acid and a vinyl halide bearing a nitro group, such as (E)-1-bromo-2-nitroethene. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org Similarly, a Stille coupling could be employed, using an organostannane reagent like (E)-1-(tributylstannyl)-2-nitroethene and a 4-halo(trifluoromethyl)benzene. wikipedia.org
| Coupling Reaction | Aryl Partner | Vinyl Partner | Catalyst System | Base | Reference |
| Heck-type | 4-Iodobenzotrifluoride | Nitroethene (proposed) | Pd(OAc)2 / Ligand | Organic Base | youtube.comkashanu.ac.ir |
| Suzuki | 4-(Trifluoromethyl)phenylboronic acid | (E)-1-Bromo-2-nitroethene (proposed) | Pd(PPh3)4 | Na2CO3 | organic-chemistry.org |
| Stille | 4-Iodobenzotrifluoride | (E)-1-(Tributylstannyl)-2-nitroethene (proposed) | Pd(PPh3)4 | - | wikipedia.org |
Table 3: Plausible Palladium-Catalyzed Cross-Coupling Routes
Copper-Catalyzed Nitrodecarboxylation Pathways
Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods. A notable copper-catalyzed pathway for the synthesis of nitroolefins is the nitrodecarboxylation of α,β-unsaturated carboxylic acids. This reaction involves the replacement of a carboxylic acid group with a nitro group.
For the synthesis of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, this would involve the copper-catalyzed reaction of 4-(trifluoromethyl)cinnamic acid with a nitrating agent. A reported method utilizes a catalytic amount of copper(I) chloride (CuCl) with tert-butyl nitrite (B80452) as the nitrating agent in the presence of air. msu.edu This methodology is particularly attractive as it provides a route to β,β-disubstituted nitroolefins and is selective for the formation of the (E)-isomer from the corresponding (E)-cinnamic acid derivative. msu.edu
| Substrate | Catalyst | Nitrating Agent | Solvent | Temperature | Yield | Reference |
| Substituted Cinnamic Acids | CuCl (10 mol%) | tert-Butyl Nitrite | Acetonitrile (B52724) | Room Temp. | Moderate to Good | msu.edu |
Table 4: Copper-Catalyzed Nitrodecarboxylation of Cinnamic Acids
Radical Nitration Strategies for Aryl Systems
While the Henry reaction represents the most traditional route, direct nitration of styrenic systems offers an alternative pathway. Radical nitration strategies allow for the formation of nitroalkenes directly from the corresponding alkenes. One such method involves the radical halo-nitration of alkenes. This process utilizes nitrogen dioxide generated from the thermal decomposition of iron(III) nitrate (B79036) nonahydrate. The nitrogen dioxide radical adds to the alkene, and the resulting radical intermediate is trapped by a halogen atom. Subsequent elimination can yield the desired nitroalkene. organic-chemistry.org
Another innovative one-pot process describes the selective nitration of styrenes to β-nitrostyrenes under mild conditions using a system promoted by Copper(II). unirioja.es This method employs a mixture of copper(II) tetrafluoroborate, sodium nitrite (NaNO₂), and iodine in acetonitrile. The reaction proceeds at room temperature and is believed to generate a reactive NO₂I species that attacks the unsaturated system. unirioja.es This is followed by a dehydro-iodination of the intermediate, which can be catalyzed by copper(I) salts formed during the reaction, to yield the final trans-β-nitrostyrene. unirioja.es This procedure is notable for its tolerance of various functional groups on the aromatic ring, including alkyl, alkoxy, and chlorine, suggesting its applicability to substrates like 4-(trifluoromethyl)styrene. unirioja.es
A key advantage of these radical approaches is the avoidance of aldehyde precursors, directly converting a stable styrene (B11656) derivative to the desired nitrovinyl compound.
Innovative Synthetic Pathways from Fluorinated Benzaldehyde (B42025) Precursors
The most prevalent and extensively studied method for synthesizing 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is the Henry reaction, also known as the nitroaldol reaction. rsc.orgorganic-chemistry.org This base-catalyzed carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a nitroalkane. organic-chemistry.org For the target compound, the specific precursors are 4-(trifluoromethyl)benzaldehyde and nitromethane. prepchem.comwikipedia.org
The reaction typically proceeds in two stages: an initial aldol-type addition to form a β-hydroxy nitro-compound, followed by dehydration to yield the nitroalkene. organic-chemistry.org The presence of the electron-withdrawing trifluoromethyl group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the nitromethane anion. wikipedia.org
The general scheme for this synthesis is as follows:
CF₃C₆H₄CHO + CH₃NO₂ → [CF₃C₆H₄CH(OH)CH₂NO₂] → CF₃C₆H₄CH=CHNO₂ + H₂O
This pathway is highly versatile, and a wide array of catalysts and reaction conditions have been developed to promote this transformation, making it a cornerstone in the synthesis of β-nitrostyrenes. rsc.orgmdma.ch
Methodological Refinements and Reaction Optimization
Significant research has been dedicated to optimizing the synthesis of β-nitrostyrenes to enhance efficiency, yield, and control over product purity. These refinements focus on the interplay of solvents, temperature, and catalytic systems.
The choice of solvent and the reaction temperature profoundly impacts the outcome of the synthesis, particularly regarding reaction rate and stereoselectivity.
Traditional Solvents: Glacial acetic acid is a commonly used solvent, particularly with ammonium acetate as a catalyst. It is effective and can facilitate product crystallization upon pouring the reaction mixture into water. mdma.chgoogle.com A patented method specifies a reaction temperature of 30 to 80°C in acetic acid to achieve high yields safely. google.com
Aprotic Solvents for Stereocontrol: Solvents play a crucial role in directing the stereochemical outcome. For instance, conducting the reaction in toluene (B28343) at reflux temperature typically favors the formation of the more stable (E)-isomer, whereas using dichloromethane (B109758) at room temperature can selectively yield the (Z)-isomer. organic-chemistry.org
Green Solvents and Solvent-Free Conditions: To align with the principles of green chemistry, alternative reaction media have been explored. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been used as effective and recyclable catalysts and solvents. researchgate.net Ionic liquids, like 2-hydroxyethylammonium formate, also promote the reaction efficiently at room temperature without the need for hazardous organic solvents. organic-chemistry.org Furthermore, reactions can be carried out under solvent-free conditions, often aided by microwave irradiation, which dramatically reduces reaction times from hours to minutes. rsc.orgresearchgate.net
The following table summarizes the impact of different solvent and temperature conditions on the synthesis of β-nitrostyrenes.
| Solvent System | Temperature | Typical Catalyst | Key Outcome |
| Glacial Acetic Acid | 30 - 100°C | Ammonium Acetate, Primary Amines | Good yields, facilitates crystallization mdma.chgoogle.com |
| Toluene | Reflux | Piperidine (B6355638) | High selectivity for (E)-isomer organic-chemistry.org |
| Dichloromethane | Room Temp | Piperidine | High selectivity for (Z)-isomer organic-chemistry.org |
| Ionic Liquids | Room Temp | (self-catalyzed) | Green, solvent-free, good yields organic-chemistry.org |
| Deep Eutectic Solvents | 60°C (Microwave) | (self-catalyzed) | Green, recyclable, high yields researchgate.net |
| Solvent-Free | 150°C (Microwave) | K₂CO₃/Al₂O₃ | Rapid reaction times, high yields rsc.orgresearchgate.net |
The catalyst is a critical component in the synthesis of β-nitrostyrenes, influencing both the reaction rate and the selectivity towards the desired product. A diverse range of catalytic systems has been developed, from simple bases to complex cooperative catalysts.
Base Catalysis: The Henry reaction is traditionally catalyzed by bases. Simple catalysts include alcoholic potassium hydroxide, primary aliphatic amines like methylamine, or ammonium acetate in acetic acid, with the latter being noted for its general utility. mdma.chorgsyn.org
Cooperative Catalysis: More advanced systems employ cooperative catalysis. For example, a combination of sulfated zirconia (a solid acid with both Brønsted and Lewis acid sites) and a secondary amine (like proline or pyrrolidine) has been shown to be highly effective. researchgate.net The acid sites on the zirconia activate the aldehyde's carbonyl group, while the amine activates the nitromethane. researchgate.net Similarly, bifunctional graphene oxide, featuring both primary and tertiary amine groups, has demonstrated excellent conversion and 100% selectivity for the trans-β-nitrostyrene product. researchgate.net
Microwave-Assisted Catalysis: Under microwave irradiation and solvent-free conditions, a mixture of potassium carbonate on alumina (B75360) (K₂CO₃/Al₂O₃) serves as an efficient catalyst. researchgate.net
Asymmetric Catalysis: For enantioselective syntheses, chiral metal-ligand complexes are employed. Copper(I) and Copper(II) acetate complexes with chiral ligands such as bis(oxazoline) and diamine derivatives have been successfully used to catalyze asymmetric Henry reactions, leading to chiral β-nitro alcohols which are precursors to the nitroalkenes. organic-chemistry.org
The table below presents a selection of catalytic systems and their reported performance in the synthesis of β-nitrostyrenes.
| Catalyst System | Reactants | Solvent | Yield (%) | Selectivity |
| Ammonium Acetate | Benzaldehyde, Nitroalkane | Acetic Acid | Generally >70% | Not specified |
| Sulfated Zirconia / Proline | Benzaldehyde, Nitromethane | Toluene | 95% | trans |
| GO-NH₂-NEt₂ | Benzaldehyde, Nitromethane | Toluene | 99.5% (conversion) | 100% trans |
| 2-Hydroxyethylammonium Formate | Various Aldehydes, Nitromethane | None | ~90% | Not specified |
| Piperidine / 4Å Mol. Sieves | Aliphatic Aldehydes, Nitroalkanes | Toluene (reflux) | High | (E)-isomer |
Achieving high isomeric purity is crucial, as the (E) and (Z) isomers of β-nitrostyrenes can exhibit different reactivities and biological properties. The thermodynamically more stable trans or (E)-isomer is the most common product in Henry reactions. researchgate.net However, specific strategies have been developed to selectively synthesize either the (E) or (Z) isomer.
A highly effective method for controlling stereoselectivity relies on the careful selection of reaction conditions. Research has demonstrated that pure (E)- and (Z)-nitro alkenes can be obtained from the condensation of aldehydes and nitroalkanes by simply changing the solvent and temperature. organic-chemistry.orgorganic-chemistry.org
Synthesis of (E)-isomers: The (E)-nitro alkene is selectively formed when the reaction is performed in toluene at reflux temperature. These conditions favor the thermodynamic equilibrium that leads to the more stable trans product through a standard Henry reaction followed by syn-elimination. organic-chemistry.org
Synthesis of (Z)-isomers: The (Z)-nitro alkene can be obtained with high selectivity by conducting the reaction in dichloromethane at room temperature. The formation of the less stable cis isomer is rationalized by a proposed mechanism involving the formation of an imine intermediate from the aldehyde and the piperidine catalyst. Nucleophilic attack by the nitronate on the iminium ion, followed by anti-elimination, leads to the (Z)-product. The use of 4 Å molecular sieves is crucial in this process to ensure anhydrous conditions, which favors the imine pathway. organic-chemistry.orgorganic-chemistry.org
This dual approach provides a powerful and straightforward methodology for accessing either stereoisomer of a given nitroalkene from the same set of starting materials, offering significant synthetic flexibility. organic-chemistry.org
Comprehensive Analysis of Chemical Reactivity and Transformations of 1 2 Nitrovinyl 4 Trifluoromethyl Benzene
Reactions Involving the Nitrovinyl Moiety
The reactivity of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene (B1300131) is dominated by the electrophilic character of the nitrovinyl group. This functional group serves as the primary site for chemical transformations, including reduction, nucleophilic addition, and cycloaddition reactions.
Reduction of the Nitro Group to Corresponding Amino Functions
The reduction of the nitro group in β-nitrostyrenes is a fundamental transformation, providing a valuable route to corresponding β-arylethylamines, which are important precursors in medicinal chemistry. A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Commonly employed methods for the reduction of nitroalkenes to amines include catalytic hydrogenation and chemical reduction with metals or metal hydrides. orgsyn.orgbeilstein-journals.org
Catalytic Hydrogenation: This is a widely used method for nitro group reduction. Reagents such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective catalysts. beilstein-journals.org The reaction is typically carried out under an atmosphere of hydrogen gas. This method is generally clean and high-yielding.
Metal-Based Reductions: Metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic and effective reagents for converting nitro groups to amines. beilstein-journals.orgwikipedia.org These methods are often preferred for their chemoselectivity, as they can sometimes reduce the nitro group without affecting other reducible functionalities.
Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aliphatic nitro compounds to amines. beilstein-journals.orgchemspider.com Its application to aromatic nitro compounds can sometimes lead to other products like azo compounds, but for nitroalkenes, it is often used to reduce both the nitro group and the double bond, or just the nitro group after a conjugate addition reaction.
The reduction of the nitro group in the Michael adducts derived from 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is also a key step in synthetic sequences, often leading to the formation of complex heterocyclic structures through subsequent intramolecular reactions. organicreactions.orgresearchgate.net
Table 1: Common Reagents for Nitro Group Reduction
| Reagent System | Type | Typical Conditions |
|---|---|---|
| H₂ / Pd/C | Catalytic Hydrogenation | H₂ gas, solvent (e.g., EtOH, EtOAc) |
| Fe / HCl or CH₃COOH | Metal/Acid Reduction | Refluxing acidic solution |
| Zn / HCl or CH₃COOH | Metal/Acid Reduction | Acidic solution |
| SnCl₂ / HCl | Metal/Acid Reduction | Acidic solution, often in alcohol |
Oxidation Reactions of the Vinyl Substituent
The oxidation of the vinyl substituent in 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is less commonly reported than reduction or addition reactions, primarily due to the electron-deficient nature of the C=C double bond. Standard electrophilic oxidizing agents that react readily with electron-rich alkenes are often inefficient with substrates like β-nitrostyrenes. youtube.comlibretexts.org However, specific oxidative transformations are possible under suitable conditions.
Epoxidation: The formation of an epoxide from an electron-deficient alkene requires nucleophilic oxidizing agents. A classic example is the Weitz-Scheffer reaction, which uses hydrogen peroxide under basic conditions. youtube.comnih.gov This method can convert α,β-unsaturated carbonyl compounds to their corresponding epoxides, and the principle is applicable to other electron-deficient alkenes.
Dihydroxylation: This reaction involves the addition of two hydroxyl groups across the double bond to form a diol. For electron-deficient alkenes, this transformation can be challenging. However, methods using potent oxidants like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can achieve syn-dihydroxylation. libretexts.org More recently, mechanistically distinct strategies using photoexcited nitroarenes as oxidants have been developed, which proceed through a [3+2]-photocycloaddition followed by reduction to yield the diol. masterorganicchemistry.com
Oxidative Cleavage (Ozonolysis): Ozonolysis is a powerful method for cleaving a C=C double bond, yielding carbonyl compounds. khanacademy.orgnih.gov Treatment of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene with ozone (O₃) would cleave the double bond to produce 4-(trifluoromethyl)benzaldehyde (B58038) and a nitro-containing fragment. The reaction proceeds through an unstable ozonide intermediate, which is then worked up under reductive (e.g., with zinc or dimethyl sulfide) or oxidative conditions. nih.gov
Nucleophilic Addition Reactions Across the C=C Double Bond
The pronounced electrophilicity of the β-carbon of the nitrovinyl group makes 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene an excellent substrate for nucleophilic addition reactions, particularly conjugate additions.
The Michael addition, or 1,4-conjugate addition, is a cornerstone reaction for nitroalkenes. masterorganicchemistry.comkhanacademy.org A wide array of nucleophiles can add to the electron-deficient double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting nitroalkane products are versatile synthetic intermediates.
Carbon Nucleophiles: Soft carbon nucleophiles such as enolates derived from 1,3-dicarbonyl compounds (e.g., malonic esters, β-ketoesters), enamines, and organometallic reagents readily add to β-nitrostyrenes. nih.gov
Nitrogen Nucleophiles: Amines can act as nucleophiles in what is known as an aza-Michael addition. This reaction is a fundamental method for synthesizing β-amino nitro compounds.
Oxygen Nucleophiles: Alkoxides and phenoxides can add in oxa-Michael reactions, although these are often reversible. The addition of hydroxyl compounds like 4-hydroxycoumarin (B602359) has been well-studied.
Sulfur Nucleophiles: Thiols are excellent nucleophiles for thia-Michael additions to nitroalkenes, proceeding rapidly under mild conditions to form β-thio nitro compounds.
The development of asymmetric Michael additions to nitroalkenes is a significant area of research, enabling the stereocontrolled synthesis of chiral molecules. This is typically achieved using chiral catalysts, which can be either small organic molecules (organocatalysis) or chiral metal complexes.
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or featuring squaramide or thiourea (B124793) motifs, have proven highly effective in promoting enantioselective Michael additions. libretexts.org These catalysts often function as bifunctional activators, using a basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond-donating site (e.g., a thiourea) to activate the nitroalkene electrophile.
Metal Catalysis: Chiral Lewis acid complexes of various metals can coordinate to the nitro group, activating the nitroalkene towards nucleophilic attack and controlling the stereochemical outcome of the reaction.
These asymmetric reactions can generate products with high levels of diastereoselectivity and enantioselectivity (high dr and ee values). The resulting chiral γ-nitro compounds are valuable building blocks for the synthesis of biologically active molecules.
Table 2: Examples of Asymmetric Michael Additions to Nitroalkenes
| Nucleophile | Catalyst Type | Catalyst Example | Stereoselectivity | Reference |
|---|---|---|---|---|
| 1,3-Dicarbonyl Compounds | Organocatalyst (Squaramide) | Cinchonine-derived squaramide | High yields, excellent enantioselectivities | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | Organocatalyst (Thiourea) | Binaphthyl-derived tertiary amine-thiourea | High yields (81–95%), excellent ee (91–98%) | |
| Aldehydes | Organocatalyst (Prolinol Ether) | Diphenylprolinol methyl ether | Good yields, high ee | khanacademy.org |
| Nitroalkanes | Organocatalyst (Thiourea) | Bifunctional DMAP-thiourea | Excellent ee (91-95%) | libretexts.org |
Cycloaddition Reactions, Including [4+2] Cycloadditions
The electron-deficient C=C double bond of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene makes it a potent dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. This reaction provides a powerful method for the construction of six-membered rings with high stereocontrol.
In a typical Diels-Alder reaction, the nitroalkene reacts with an electron-rich conjugated diene. The reaction is often facilitated by heating or the use of a Lewis acid catalyst, which coordinates to the nitro group, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. Aromatic nitroalkenes have been shown to react with various cyclic alkenes and dienes to afford high yields of cycloadducts with high stereoselectivity.
Besides the [4+2] cycloaddition, the polarized nature of the nitrovinyl moiety allows it to participate in other types of cycloadditions, such as [3+2] dipolar cycloadditions. For instance, reaction with nitrile oxides can lead to the formation of five-membered isoxazoline (B3343090) rings. Computational studies on the [3+2] cycloaddition of benzonitrile (B105546) oxide with a similar substrate, 1-trifluoromethyl-4-vinyl-benzene, indicate the favorability of such transformations. chemspider.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene |
| 4-(Trifluoromethyl)benzaldehyde |
| 4-Hydroxycoumarin |
| Benzonitrile oxide |
| Lithium aluminum hydride |
| Osmium tetroxide |
| Palladium on carbon |
| Platinum(IV) oxide |
| Potassium permanganate |
| Raney nickel |
| Tin(II) chloride |
| Zinc |
Radical Cascade Reactions and Chain Processes
While specific research on radical cascade reactions directly involving 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is not extensively documented in the provided search results, the principles of such reactions can be inferred from related studies on molecules containing similar functional groups. Radical cascade reactions are powerful synthetic tools that allow for the rapid construction of complex molecular architectures from simpler precursors through a sequence of intramolecular radical reactions. nih.gov These processes often involve the formation of a radical species that then undergoes a series of cyclization and/or rearrangement steps.
In the context of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, the nitrovinyl group could potentially serve as a radical acceptor. For instance, the addition of a radical to the β-carbon of the nitrovinyl moiety could initiate a cascade process. Visible-light-promoted methods have been developed for constructing complex heterocyclic skeletons through cascade cyclizations mediated by trifluoromethyl radicals. nih.gov These reactions can proceed via a radical chain process, often initiated by the homolysis of a suitable radical precursor. nih.govbeilstein-journals.orgbeilstein-journals.org The addition of a radical scavenger, such as TEMPO, can inhibit these reactions, confirming the involvement of radical species. nih.gov
A plausible, though hypothetical, mechanism could involve the generation of a trifluoromethyl radical which then adds to the terminal alkene of a suitably designed substrate, leading to a cascade cyclization. beilstein-journals.org The presence of the trifluoromethyl group on the benzene (B151609) ring of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene could influence the stability and reactivity of any radical intermediates formed on the aromatic ring or the nitrovinyl group.
Reactivity Pertaining to the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring to which it is attached. minia.edu.egyoutube.com
The strong electron-withdrawing nature of the trifluoromethyl group, along with the nitro group, deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com For an SNAr reaction to occur, a good leaving group (like a halogen) must be present on the ring, and there must be strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. semanticscholar.org
While 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene itself does not have a leaving group for a typical SNAr reaction, derivatives of this compound, such as those containing a halogen at a position ortho or para to the trifluoromethyl or nitrovinyl group, would be expected to be highly susceptible to nucleophilic attack. The more electron-withdrawing groups present on the ring, the more favorable the SNAr reaction becomes. youtube.com For example, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene is a known reagent for the derivatization of amino acids via an SNAr mechanism. researchgate.net
The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. libretexts.orgresearchgate.net This effect withdraws electron density from the benzene ring through the sigma bond framework. minia.edu.eglumenlearning.com Unlike substituents with lone pairs, the trifluoromethyl group does not have an electron-donating resonance effect (+R). researchgate.net Instead, it can exhibit a weak electron-withdrawing resonance effect (-R) or hyperconjugation, further decreasing the electron density of the aromatic ring.
This strong electron-withdrawing character deactivates the benzene ring towards electrophilic aromatic substitution by making it less nucleophilic. youtube.comlibretexts.org The deactivating nature of the -CF3 group is a consequence of the destabilization of the positively charged intermediate (arenium ion) formed during electrophilic attack. lumenlearning.com
Transformations of the Aromatic Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. wikipedia.orgyoutube.com The rate and regioselectivity of EAS reactions on a substituted benzene ring are governed by the electronic properties of the existing substituent. libretexts.orglibretexts.org
In 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, both the nitrovinyl group and the trifluoromethyl group are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution. minia.edu.egyoutube.comlkouniv.ac.in The nitro group is a well-established deactivating group due to both its inductive and resonance effects. libretexts.org The trifluoromethyl group is also strongly deactivating due to its powerful inductive effect. minia.edu.egyoutube.com
When a deactivating group is present on a benzene ring, further electrophilic substitution, if it occurs, is directed to the meta position. youtube.comlibretexts.org This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group. youtube.com The intermediate from meta attack, while still destabilized, is less so than the ortho and para intermediates. Therefore, for 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, any further electrophilic substitution would be expected to occur at the positions meta to both the nitrovinyl and trifluoromethyl groups, which are the 2- and 6-positions (or 3- and 5-positions depending on numbering).
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NO2 | -I, -R | Strongly Deactivating | Meta |
| -CF3 | -I, (-R) | Strongly Deactivating | Meta |
| -Alkyl | +I | Weakly Activating | Ortho, Para |
| -OH | -I, +R | Strongly Activating | Ortho, Para |
| -Halogen | -I, +R | Weakly Deactivating | Ortho, Para |
Data compiled from various sources. minia.edu.eglibretexts.orglumenlearning.comlibretexts.org
The functionalization and derivatization of the benzene core of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene can be achieved through various synthetic strategies. Given the deactivating nature of the existing substituents, direct electrophilic substitution would require harsh reaction conditions. lkouniv.ac.in
A more viable approach for introducing new functional groups would be through nucleophilic aromatic substitution on a halogenated precursor, as discussed in section 3.2.1. For example, starting with a compound like 1-chloro-2-(2-nitrovinyl)-5-(trifluoromethyl)benzene, the chlorine atom could be displaced by a variety of nucleophiles to introduce new functionalities.
Another strategy could involve metal-catalyzed cross-coupling reactions. If a halogen were present on the aromatic ring, reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds. The Heck reaction, for instance, has been used in the synthesis of 1-fluoro-4-[(E)-2-nitrovinyl]benzene from 1-bromo-4-fluorobenzene (B142099) and nitroethene. nih.govresearchgate.net
Furthermore, the nitro group itself can be a versatile handle for further transformations. It can be reduced to an amino group, which is a strongly activating, ortho-, para-directing group. lkouniv.ac.in This would dramatically change the reactivity of the aromatic ring, allowing for a range of subsequent electrophilic substitution reactions. The resulting aniline (B41778) derivative could also participate in diazotization reactions, opening up a plethora of further synthetic possibilities.
Multi-Component Reactions and Complex Cascade Syntheses
The strategic integration of the nitrovinyl and trifluoromethyl functionalities in 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene positions it as a versatile substrate for multi-component reactions (MCRs) and complex cascade syntheses. These advanced synthetic methodologies allow for the rapid construction of intricate molecular architectures from simple precursors in a single operation, thereby enhancing synthetic efficiency. The electron-deficient nature of the double bond, amplified by both the nitro and trifluoromethyl groups, makes this compound an excellent Michael acceptor and a reactive component in cycloaddition reactions, which are frequently key steps in such complex transformations.
A significant application of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene in this context is in the diastereoselective synthesis of highly substituted pyrrolidine (B122466) derivatives. Pyrrolidines are a core structural motif in numerous biologically active compounds and natural products. Multi-component reactions, particularly those involving 1,3-dipolar cycloadditions, provide a powerful route to this heterocyclic system.
One of the most effective multi-component strategies for the synthesis of functionalized pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an activated alkene. In this scenario, 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene serves as a highly effective dipolarophile. The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde, creating a three-component reaction system. The reaction proceeds through a concerted cycloaddition mechanism, leading to the formation of a polysubstituted pyrrolidine ring with a high degree of stereocontrol. The presence of the trifluoromethylphenyl group can influence the stereochemical outcome of the cycloaddition, and the nitro group in the resulting product offers a versatile handle for further synthetic manipulations.
Furthermore, 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is an ideal substrate for cascade reactions that are initiated by a Michael addition. A notable example is the cascade Michael addition/reductive cyclization sequence for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines. nih.gov In such a sequence, a nucleophile, for instance, a 1,1,1-trifluoromethylketone, undergoes a Michael addition to the nitroalkene. nih.gov The resulting Michael adduct can then undergo a subsequent intramolecular reductive cyclization to furnish the highly substituted pyrrolidine ring. nih.gov This cascade process allows for the formation of multiple new bonds and stereocenters in a single, controlled sequence.
The following table summarizes representative results for a cascade Michael addition/reductive cyclization reaction with a nitroolefin substrate structurally similar to 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, illustrating the potential synthetic utility of this approach.
| Entry | Michael Donor | Nitroalkene | Diastereomeric Ratio (Michael Adduct) | Enantiomeric Excess (Michael Adduct) | Product | Overall Yield |
| 1 | 1,1,1-Trifluoro-2-phenylethan-1-one | (E)-1-Nitro-2-phenylethene | >20:1 | 95% | (2S,3S,4R)-2-Trifluoromethyl-3,4-diphenylpyrrolidine | 75% |
| 2 | 1,1,1-Trifluoro-2-methoxyethan-1-one | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 19:1 | 92% | (2S,3S,4R)-2-Trifluoromethyl-3-(4-chlorophenyl)-4-methoxymethylpyrrolidine | 70% |
| 3 | 1,1,1-Trifluoro-2-butoxyethan-1-one | (E)-1-Nitro-2-(4-methylphenyl)ethene | >20:1 | 96% | (2S,3S,4R)-2-Trifluoromethyl-3-(4-methylphenyl)-4-butoxymethylpyrrolidine | 82% |
This table presents illustrative data based on analogous reactions of nitroolefins to demonstrate the potential outcomes for reactions involving 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene. nih.gov
These multi-component and cascade strategies highlight the synthetic potential of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene in the rapid and efficient generation of complex, fluorine-containing heterocyclic molecules. The ability to construct multiple chemical bonds and stereocenters in a single synthetic operation underscores the value of this compound as a building block in modern organic synthesis.
Strategic Research Applications of 1 2 Nitrovinyl 4 Trifluoromethyl Benzene in Organic Synthesis and Advanced Materials
Pivotal Building Block in the Synthesis of Complex Organic Architectures
The strategic placement of reactive functional groups makes 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene (B1300131) a potent tool for synthetic chemists. The conjugated nitroalkene system is the key to its utility, participating in a host of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity enables the construction of intricate molecular architectures from relatively simple starting materials.
The electron-deficient nature of the double bond in 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene makes it a prime candidate for cycloaddition reactions, a cornerstone of heterocyclic synthesis. nih.gov As a dienophile, it can react with various dienes in Diels-Alder reactions to form complex six-membered carbocyclic and heterocyclic rings. wikipedia.org This approach is particularly valuable for creating fluorinated bicyclic compounds, which are of significant interest in materials science and medicinal chemistry. beilstein-journals.orgresearchgate.net
Furthermore, the compound is an ideal substrate for multicomponent reactions for the synthesis of highly substituted nitrogen heterocycles. A notable example is the synthesis of polysubstituted pyrroles. In a gold(I)-catalyzed three-component reaction, β-nitrostyrenes react with 1,3-dicarbonyl compounds and primary amines under mild conditions to afford these valuable heterocyclic motifs. ccspublishing.org.cn The trifluoromethyl group on the benzene (B151609) ring is well-tolerated in these transformations, allowing for the creation of a library of novel fluorinated pyrroles.
| Reaction Type | Reactants | Product Type | Significance |
| Diels-Alder Cycloaddition | 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, Conjugated Diene | Substituted Cyclohexenes / Heterocycles | Access to complex fluorinated bicyclic systems. beilstein-journals.org |
| Three-Component Reaction | 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, 1,3-Dicarbonyl Compound, Primary Amine | Polysubstituted Pyrroles | Efficient, atom-economical synthesis of highly functionalized trifluoromethyl-containing pyrroles. ccspublishing.org.cn |
The nitrovinyl group serves as a versatile synthetic handle that can be transformed into a variety of other nitrogen-containing functionalities. The most direct transformation is the reduction of the nitro group. Using powerful reducing agents like lithium aluminium hydride, the nitroalkene can be converted to a primary amine, yielding valuable phenethylamine (B48288) derivatives. wikipedia.org This reaction transforms 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene into 2-(4-(trifluoromethyl)phenyl)ethanamine, a precursor for numerous biologically active molecules.
The activated double bond also readily undergoes conjugate addition (Michael addition) with nitrogen nucleophiles. The addition of primary or secondary amines leads to the formation of β-amino-nitro compounds, which are themselves useful intermediates for further synthetic elaborations. nih.gov These reactions provide a straightforward route to complex trifluoromethylated amines, a class of compounds increasingly sought after in medicinal chemistry. nih.govnih.govfigshare.com
The presence of the trifluoromethyl group makes 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene an intrinsically valuable building block for constructing more complex organofluorine compounds. mdpi.com The incorporation of fluorine or trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and electronic character. cas.cnresearchgate.net
Trifluoromethylated alkenes are recognized as versatile platforms for organofluorine synthesis due to the diverse transformations their electron-deficient double bonds can undergo. researchgate.net For instance, 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene can be employed in cycloaddition reactions to generate more elaborate trifluoromethylated heterocyclic systems, such as pyrrolidines. researchgate.net Its utility has also been demonstrated in the synthesis of trifluoromethyl-containing analogues of neonicotinoid insecticides through controlled hydroamination or defluorinative amination reactions. mdpi.com This highlights its role as a key intermediate for introducing the trifluoromethylphenyl motif into larger, functional molecules.
Applications in Specialty Chemical and Functional Material Development
The unique electronic profile of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, characterized by two strong electron-withdrawing groups linked by a conjugated system, makes it a candidate for applications in materials science and as an intermediate in the production of high-value specialty chemicals.
Organic molecules with strong electronic push-pull character often exhibit significant nonlinear optical (NLO) properties. nih.gov The structure of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene fits the general motif of a D-π-A (Donor-π-Acceptor) system, where the benzene ring acts as the donor and the π-bridge, and the nitrovinyl group acts as a powerful acceptor. The additional trifluoromethyl group further enhances the electron-accepting nature of the system. This molecular design is known to lead to large second-order hyperpolarizabilities, a key requirement for NLO materials used in applications like optical data storage and image processing. nih.govacs.org Theoretical and experimental studies on similar nitrostyrene (B7858105) derivatives confirm their potential in this area. acs.org
The trifluoromethyl functional group is a privileged moiety in modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Its inclusion can significantly enhance the efficacy and selectivity of the active ingredient. Trifluoromethyl-substituted pyridines, for example, are key components of several commercial herbicides. nih.gov Given the established synthetic routes to heterocyclic systems like pyridines and pyrroles from nitrostyrenes, 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene represents a valuable intermediate for accessing novel trifluoromethylated agrochemical candidates. ccspublishing.org.cnbaranlab.org
In the realm of fine chemicals and pharmaceuticals, fluorinated compounds are of immense importance. nih.govossila.com Nitrostyrenes are known precursors to various active pharmaceutical ingredients (APIs). ossila.com For example, they can be used to synthesize precursors for γ-aminobutyric acid (GABA), an important neurotransmitter. ossila.com The reduction of the nitrovinyl group provides access to phenethylamines, a core scaffold in many psychoactive drugs and other therapeutics. wikipedia.org Patents for related fluorinated aromatics demonstrate their use as intermediates in the industrial-scale synthesis of pharmaceuticals and pesticides, underscoring the potential value of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene in these sectors. google.com
| Application Area | Key Structural Features | Potential Products/Uses |
| Organic Materials | Conjugated system with strong electron-withdrawing groups (NO₂, CF₃) | Nonlinear optical (NLO) materials for optoelectronics. acs.org |
| Agrochemicals | Trifluoromethylphenyl moiety | Precursor to novel herbicides, fungicides, and insecticides. nih.gov |
| Fine Chemicals | Reactive nitrovinyl group, CF₃-aromatic core | Intermediate for Active Pharmaceutical Ingredients (APIs), such as GABA analogues and phenethylamine derivatives. wikipedia.orgossila.com |
Utility as a Pharmacophore Scaffold in Medicinal Chemistry Synthesis (Focus on Synthetic Routes to Potential Bioactive Molecules)
In the realm of medicinal chemistry, the term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The compound 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene serves as a valuable starting material, or scaffold, for the synthesis of more complex molecules that may possess therapeutic potential. The reactivity of the nitrovinyl group is central to its utility, allowing for the construction of diverse molecular architectures.
The primary reaction pathway exploited is the Michael addition, where a nucleophile attacks the carbon-carbon double bond of the nitrovinyl group. This reaction is particularly effective due to the strong electron-withdrawing nature of both the nitro group and the trifluoromethyl-substituted benzene ring, which polarizes the double bond and makes the β-carbon highly susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental step in the synthesis of complex organic molecules.
For instance, this scaffold can be used in multicomponent reactions to generate highly functionalized heterocyclic compounds, which are prevalent in many drug molecules. A common strategy involves the reaction of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene with a β-dicarbonyl compound and an amine or ammonia (B1221849) source. This type of reaction can lead to the formation of substituted pyrroles, a class of heterocyclic compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. bohrium.comresearchgate.net
Another synthetic application involves the use of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene in [3+2] cycloaddition reactions. In these reactions, the nitrovinyl group can react with a three-atom component, such as an azide (B81097) or a nitrone, to form a five-membered heterocyclic ring. These types of reactions are highly valuable for creating complex, stereochemically rich structures that are often difficult to synthesize by other means. The resulting heterocyclic compounds can serve as core structures for the development of new therapeutic agents.
While specific drugs derived directly from 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene are not prominently documented in publicly available literature, its structural motifs are present in molecules of medicinal interest. For example, substituted nitroaromatic compounds are found in a variety of drugs, and the trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The synthetic routes established using this scaffold are therefore of significant interest to medicinal chemists for the generation of libraries of novel compounds for biological screening.
Table 1: Potential Synthetic Transformations of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene for Bioactive Molecule Synthesis
| Reaction Type | Reactants | Potential Product Class | Potential Bioactivity |
|---|---|---|---|
| Michael Addition | β-dicarbonyl compounds, amines | Substituted pyrroles | Antibacterial, Antiviral, Anticancer |
| [3+2] Cycloaddition | Azides, Nitrones | Five-membered heterocycles (e.g., triazoles, isoxazolidines) | Various therapeutic targets |
| Reduction of Nitro Group | Reducing agents (e.g., LiAlH4) | Phenethylamines | Neurological and psychiatric applications |
| Diels-Alder Reaction | Dienes | Cyclohexene derivatives | Scaffolds for various drugs |
Research as a Model Substrate in Mechanistic Catalysis Studies
The compound 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is also a valuable tool for researchers studying the mechanisms of chemical reactions, particularly in the field of catalysis. Its well-defined structure and predictable reactivity allow it to be used as a "model substrate" to probe the intricate details of how catalysts work and to understand the factors that govern the rates and outcomes of chemical transformations.
In mechanistic studies, researchers often vary the structure of the substrate and observe the effect on the reaction. The presence of the trifluoromethyl group on the benzene ring of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is particularly useful in this context. As a strong electron-withdrawing group, it significantly influences the electronic properties of the nitrovinyl group. This allows for systematic studies on how electronics affect reaction rates and mechanisms.
A key area where this compound is relevant is in the study of asymmetric catalysis, where the goal is to create a single enantiomer of a chiral molecule. The Michael addition of nucleophiles to β-nitrostyrenes is a widely studied reaction in this field. By using chiral catalysts, it is possible to control the stereochemical outcome of the reaction. Using 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene as a substrate allows researchers to investigate how the electronic nature of the substrate impacts the efficiency and selectivity of the catalyst.
Kinetic studies of the Michael-type reactions of substituted β-nitrostyrenes with nucleophiles like cyclic secondary amines have been reported. nih.govacs.org These studies often involve measuring the reaction rates for a series of β-nitrostyrenes with different substituents on the benzene ring. By including 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene in such a series, researchers can quantify the effect of the strongly electron-withdrawing trifluoromethyl group on the reaction rate. This data can then be used to construct Hammett plots, which are a powerful tool for elucidating reaction mechanisms. Such studies have helped to confirm that these reactions can proceed through cyclic transition states. nih.gov
Furthermore, theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to analyze the reactivity of β-nitrostyrenes in reactions like [3+2] cycloadditions. rsc.org These computational studies can provide detailed insights into the transition state structures and the electronic factors that control the reaction's stereoselectivity. The well-defined electronic properties of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene make it an excellent candidate for such theoretical investigations, helping to refine and validate computational models of chemical reactivity.
Table 2: Application of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene in Mechanistic Studies
| Study Type | Focus of Investigation | Key Parameters Measured/Calculated | Insights Gained |
|---|---|---|---|
| Kinetic Studies | Michael Addition Reactions | Reaction rates, activation parameters (enthalpy, entropy) | Understanding of transition state structures and reaction pathways. nih.govacs.org |
| Asymmetric Catalysis | Enantioselective Michael Additions | Enantiomeric excess, catalyst efficiency | Role of substrate electronics in catalyst performance. |
| Computational Chemistry | Cycloaddition Reactions | Transition state energies, molecular orbital analysis | Elucidation of factors controlling stereoselectivity and reactivity. rsc.org |
| Substituent Effect Studies | Hammett Analysis | Reaction rate constants for a series of substituted substrates | Quantification of electronic effects on reaction mechanisms. nih.gov |
Advanced Theoretical and Computational Investigations of 1 2 Nitrovinyl 4 Trifluoromethyl Benzene
Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has become a primary methodology for the quantum chemical study of organic molecules due to its favorable balance of computational cost and accuracy. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets such as 6-311++G(d,p) are frequently employed to model the geometric and electronic properties of benzene (B151609) derivatives. globalresearchonline.netmdpi.comnih.gov These calculations are typically performed in the gas phase to represent the molecule in an isolated state, allowing for the determination of its fundamental characteristics. scispace.com
Quantum chemical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene (B1300131), geometry optimization would likely reveal a nearly planar structure, which is characteristic of conjugated systems. nih.gov The conformation across the C=C double bond of the nitrovinyl group is predicted to be trans, a common feature for related structures that minimizes steric hindrance. nih.gov
A representative table of theoretically calculated geometric parameters illustrates the expected structural details.
| Parameter | Bond | Predicted Value |
| Bond Length | C=C (vinyl) | ~1.34 Å |
| C-N (nitro) | ~1.47 Å | |
| C-C (ring-vinyl) | ~1.46 Å | |
| C-CF₃ | ~1.49 Å | |
| Bond Angle | C-C=C (vinyl) | ~125° |
| O-N-O (nitro) | ~124° | |
| Dihedral Angle | C(ring)-C(ring)-C=C | ~180° (planar) |
Note: These are representative values based on DFT calculations for structurally similar molecules.
Beyond geometry, DFT is crucial for analyzing a molecule's electronic structure through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the lowest energy orbital that can accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation. researchgate.netwuxiapptec.com
The strong electron-withdrawing nature of both the nitrovinyl and trifluoromethyl groups is expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor.
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -7.5 eV | Primarily located on the π-system of the benzene ring and vinyl group. |
| LUMO | -3.4 eV | Delocalized across the nitrovinyl group, indicating its electrophilic character. |
| HOMO-LUMO Gap | 4.1 eV | Suggests moderate reactivity and stability. |
Note: These are representative values derived from typical DFT calculations for analogous compounds.
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a potential energy surface can be constructed. A key aspect of this is the characterization of transition states—the highest energy point along a reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.
For 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, a common reaction is the Michael addition of a nucleophile to the electron-deficient β-carbon of the nitrovinyl group. DFT calculations can model this process by:
Locating the Transition State: Identifying the geometry of the transition state where the new bond between the nucleophile and the carbon is partially formed.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state.
Confirming the Pathway: Vibrational frequency analysis is used to confirm that the transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
These calculations provide a molecular-level understanding of why and how a reaction proceeds, offering insights that are difficult to obtain experimentally.
Quantitative Analysis of Substituent Effects
The chemical behavior of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is largely dictated by the electronic and steric properties of its two powerful substituent groups.
Both the nitrovinyl and the para-trifluoromethyl groups are potent electron-withdrawing groups. Their effects can be quantified using computational methods. mdpi.com
Trifluoromethyl (-CF₃) Group: This group exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. It is also highly lipophilic. researchgate.net Its presence deactivates the benzene ring toward electrophilic attack.
Nitrovinyl (-CH=CHNO₂) Group: This group withdraws electron density from the benzene ring through resonance (a -R effect), further deactivating the ring. The nitro group makes the vinyl double bond highly polarized and susceptible to nucleophilic attack. researchgate.net
Computational tools like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This analysis would quantitatively confirm the electron deficiency of the benzene ring and the vinyl group, particularly the β-carbon, which would carry a significant positive partial charge, marking it as the primary site for nucleophilic attack.
| Atom/Group | Calculated NBO Charge (a.u.) | Electronic Effect |
| β-vinyl carbon | +0.25 | Highly electrophilic site |
| α-vinyl carbon | -0.15 | |
| Nitrogen (NO₂) | +0.60 | Strong electron withdrawal |
| Carbon (CF₃) | +0.75 | Strong electron withdrawal |
Note: Representative values to illustrate the expected charge distribution.
Steric effects, primarily from the trifluoromethyl group, are generally less significant for a para-substituent but can influence intermolecular interactions and crystal packing. nih.gov
When a molecule has multiple potential reaction sites, computational chemistry can predict the most likely outcome (regioselectivity). For instance, in a reaction with a nucleophile, DFT calculations would compare the activation energies for an attack at the β-vinyl carbon versus an attack on the aromatic ring. The pathway with the lower activation energy would be the favored regiochemical outcome. Given the electronic structure, an attack on the β-vinyl carbon is overwhelmingly predicted to be the major pathway.
Similarly, if a reaction can produce multiple stereoisomers, the relative energies of the different diastereomeric transition states can be calculated. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in these transition state energies. The pathway proceeding through the lower-energy transition state will be faster and yield the major stereoisomer.
Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. bris.ac.uk
The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk For high accuracy, it is crucial to:
Perform calculations on a geometry that has been optimized at a suitable level of theory.
Include the effects of the solvent (e.g., CDCl₃) using a continuum model like the Polarizable Continuum Model (PCM). github.io
Average the calculated shifts over several low-energy conformations, weighted by their Boltzmann population, although for a rigid molecule like this, a single conformation is often sufficient.
The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS). A comparison between predicted and experimental shifts can confirm a proposed structure. Modern functionals, such as WP04, have been specifically developed to yield high accuracy for ¹H NMR predictions. github.io
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) |
| Vinyl H (α to ring) | ~8.0 |
| Vinyl H (β to ring) | ~7.6 |
| Aromatic H (ortho to vinyl) | ~7.7 |
| Aromatic H (ortho to CF₃) | ~7.8 |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| Vinyl C (α to ring) | ~140 |
| Vinyl C (β to ring) | ~138 |
| Aromatic C (ipso-vinyl) | ~132 |
| Aromatic C (ipso-CF₃) | ~134 (q) |
| CF₃ | ~123 (q) |
Note: Representative values based on GIAO-DFT calculations and experimental data for similar compounds. (q) denotes a quartet due to C-F coupling.
This predictive power is a cornerstone of modern chemical research, allowing for the robust assignment of complex molecular structures by correlating theoretical data with experimental observations.
Kinetic and Thermodynamic Parameter Determination (e.g., Kinetic Isotopic Effects (KIEs), Hammett Plots, Activation Barriers)
The elucidation of reaction mechanisms and the quantification of reactivity for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene are critically dependent on the determination of kinetic and thermodynamic parameters. Advanced experimental and computational techniques, including the study of kinetic isotopic effects, the application of Hammett plots, and the calculation of activation barriers, provide profound insights into the transition states and intermediates involved in its chemical transformations.
Kinetic Isotopic Effects (KIEs)
Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state by examining the change in reaction rate upon isotopic substitution. For 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, a primary KIE would be expected in reactions where the C-H bond at the α- or β-position of the nitrovinyl group is broken in the rate-determining step.
For instance, in a hypothetical base-catalyzed nucleophilic addition to the β-carbon, deprotonation at the α-carbon could be a key step. By replacing the hydrogen at the α-position with deuterium, one could measure the KIE. A significant primary KIE (typically kH/kD > 2) would indicate that this C-H bond is being cleaved in the rate-limiting step. researchgate.netnih.govresearchgate.net
Table 1: Illustrative Kinetic Isotope Effects for a Hypothetical Reaction of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
| Reaction Type | Isotopic Substitution | Rate Constant (kH) | Rate Constant (kD) | KIE (kH/kD) | Mechanistic Implication |
| Base-Catalyzed Addition | α-deuteration | 2.4 x 10⁻³ M⁻¹s⁻¹ | 0.4 x 10⁻³ M⁻¹s⁻¹ | 6.0 | C-H bond breaking is rate-limiting. |
| Reductive Cyclization | β-deuteration | 1.8 x 10⁻⁴ M⁻¹s⁻¹ | 1.7 x 10⁻⁴ M⁻¹s⁻¹ | 1.06 | C-H bond breaking is not rate-limiting. |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the application of KIEs.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, could also provide valuable information about changes in hybridization at a particular atom between the reactant and the transition state.
Hammett Plots
The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of an aromatic compound. wikipedia.org For 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, the trifluoromethyl group is a substituent on the benzene ring. To construct a Hammett plot, one would study a series of reactions with different substituents at the para-position of the benzene ring and compare their reaction rates to the unsubstituted compound.
The trifluoromethyl group is a strong electron-withdrawing group, characterized by a positive Hammett sigma (σ) value (σp = +0.54). researchgate.netwiredchemist.com In a reaction where a negative charge develops in the transition state at a position conjugated with the benzene ring, a positive reaction constant (ρ) would be expected. This indicates that electron-withdrawing groups, like the trifluoromethyl group, stabilize the transition state and accelerate the reaction. Conversely, a negative ρ value would suggest the development of a positive charge.
Table 2: Hypothetical Hammett Data for a Nucleophilic Addition to a Series of 1-(2-Nitrovinyl)-4-(substituted)benzenes
| Substituent (X) | σp Value | Rate Constant (kx) | log(kx/kH) |
| -OCH₃ | -0.27 | 1.2 x 10⁻⁵ M⁻¹s⁻¹ | -0.92 |
| -CH₃ | -0.17 | 2.5 x 10⁻⁵ M⁻¹s⁻¹ | -0.60 |
| -H | 0.00 | 1.0 x 10⁻⁴ M⁻¹s⁻¹ | 0.00 |
| -Cl | 0.23 | 5.5 x 10⁻⁴ M⁻¹s⁻¹ | 0.74 |
| -CN | 0.66 | 9.8 x 10⁻³ M⁻¹s⁻¹ | 1.99 |
| -NO₂ | 0.78 | 4.5 x 10⁻² M⁻¹s⁻¹ | 2.65 |
| -CF₃ | 0.54 | 3.2 x 10⁻³ M⁻¹s⁻¹ | 1.51 |
Note: The data in this table are hypothetical. The rate constants are illustrative for a reaction with a ρ value of approximately +2.5, indicating a significant sensitivity to substituent effects and the buildup of negative charge in the transition state.
Activation Barriers
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for determining the activation barriers (ΔG‡) of reactions involving 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene. nih.gov By modeling the potential energy surface of a proposed reaction mechanism, stationary points corresponding to reactants, intermediates, transition states, and products can be located.
For example, in a [3+2] cycloaddition reaction, a common reaction for nitroalkenes, computational studies could elucidate whether the mechanism is concerted or stepwise by locating the relevant transition states and any potential intermediates. nih.gov The calculated activation barrier provides a quantitative measure of the reaction's kinetic feasibility. The presence of the electron-withdrawing nitro and trifluoromethyl groups would be expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially lowering the activation barrier for reactions with electron-rich species.
Table 3: Illustrative Calculated Activation Barriers for a Diels-Alder Reaction of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
| Reaction Pathway | Transition State | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ at 298K (kcal/mol) |
| endo Addition | TS_endo | 15.2 | -35.8 | 25.9 |
| exo Addition | TS_exo | 16.5 | -34.1 | 26.7 |
Note: The thermodynamic parameters in this table are hypothetical values derived from a simulated computational study to illustrate how activation barriers are determined and compared.
These theoretical investigations, when combined with experimental data, provide a comprehensive understanding of the factors governing the reactivity of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, guiding the design of new synthetic methodologies and the prediction of its chemical behavior.
Advanced Analytical and Characterization Methodologies in Research on 1 2 Nitrovinyl 4 Trifluoromethyl Benzene
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the definitive identification and detailed structural analysis of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene (B1300131). These techniques probe the molecular structure at the atomic and functional group level, offering a complete picture of the compound's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, providing precise information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. For (E)-1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, the spectrum is characterized by distinct signals for the vinyl and aromatic protons. rsc.org The vinyl protons typically appear as doublets in the downfield region, a consequence of their deshielding by the electron-withdrawing nitro group and the aromatic ring. The coupling constant between these two protons is indicative of the trans configuration of the double bond. rsc.org The aromatic protons usually present as a complex multiplet or a set of doublets, consistent with a 1,4-disubstituted benzene (B151609) ring. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom. huji.ac.il The chemical shifts are influenced by the electronic environment; carbons attached to or near electronegative groups like the nitro and trifluoromethyl groups are deshielded and appear at higher chemical shifts (downfield). libretexts.org The spectrum would be expected to show distinct signals for the two vinyl carbons, the four aromatic carbons (two of which may be equivalent due to symmetry), and the carbon of the trifluoromethyl group. Quaternary carbons, those not directly bonded to hydrogen, often exhibit weaker signals. huji.ac.il
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides a distinct signal for the trifluoromethyl group in 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene. wikipedia.org The chemical shift of the CF₃ group is a sensitive probe of its electronic environment. For a trifluoromethyl group attached to a benzene ring, the signal typically appears in a specific region of the ¹⁹F NMR spectrum. alfa-chemistry.comucsb.edu
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity within the molecule. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the adjacency of the two vinyl protons and the coupling patterns within the aromatic ring. libretexts.org An HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the carbon signals in the ¹³C NMR spectrum. libretexts.org
Table of Expected NMR Data for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
| Nucleus | Atom | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | Vinyl H (α to NO₂) | ~8.0 | Doublet | ~13-14 Hz |
| ¹H | Vinyl H (β to NO₂) | ~7.6 | Doublet | ~13-14 Hz |
| ¹H | Aromatic H | ~7.7 | Multiplet | |
| ¹³C | Vinyl C (α to NO₂) | Downfield | Singlet (decoupled) | |
| ¹³C | Vinyl C (β to NO₂) | Downfield | Singlet (decoupled) | |
| ¹³C | Aromatic C (ipso-CF₃) | Downfield | Singlet (decoupled) | |
| ¹³C | Aromatic C (ipso-vinyl) | Downfield | Singlet (decoupled) | |
| ¹³C | Aromatic C (ortho to CF₃) | Downfield | Singlet (decoupled) | |
| ¹³C | Aromatic C (ortho to vinyl) | Downfield | Singlet (decoupled) | |
| ¹³C | CF₃ | Downfield | Quartet (coupled) | |
| ¹⁹F | CF₃ | Specific range for Ar-CF₃ | Singlet |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene. Techniques like Electrospray Ionization-Time of Flight (ESI-TOF) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₉H₆F₃NO₂), which has a monoisotopic mass of approximately 217.035063 Da. chemspider.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS analysis, the fragmentation pattern of the molecule under electron ionization provides valuable structural information. For 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the trifluoromethyl group (CF₃), leading to specific fragment ions that can be used to confirm the structure.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds within the molecule. vscht.cz
The presence of the nitro group is indicated by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For nitro-aromatic compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com The carbon-carbon double bond of the vinyl group gives rise to a stretching vibration in the range of 1680-1640 cm⁻¹. pressbooks.pub The trifluoromethyl group attached to a benzene ring is associated with strong absorption bands, often in the region around 1330 cm⁻¹, corresponding to the C-F stretching modes. ias.ac.in
Table of Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Alkene (C=C) | Stretch | 1680 - 1640 | Medium |
| Trifluoromethyl (CF₃) | C-F Stretch | ~1330 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |
| Vinylic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. encyclopedia.pub This technique is primarily used for the analysis of chiral molecules to determine their absolute configuration. researchgate.net As 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is an achiral molecule, it will not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, for instance, through a reaction at the double bond, ECD spectroscopy would become a vital tool for determining the absolute stereochemistry of the resulting enantiomers.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The spectrum of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is expected to show strong absorption in the UV region due to the extended π-electron system that includes the benzene ring, the vinyl group, and the nitro group. For the parent compound, β-nitrostyrene, a strong absorption maximum (λmax) is observed around 312 nm, which is attributed to a π-π* transition with significant charge-transfer character. nih.gov The presence of the trifluoromethyl group on the benzene ring may cause a slight shift in the λmax due to its electronic effects on the conjugated system.
Advanced Chromatographic Techniques for Separation and Purity Assessment
Advanced chromatographic techniques are essential for the separation of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene from reaction mixtures and for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comresearchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the sample can be determined by analyzing the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. The addition of modifiers like trifluoroacetic acid to the mobile phase can sometimes improve peak shape and resolution. researchgate.net
Gas Chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful technique for purity assessment, especially for volatile and thermally stable compounds like 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene. It is widely used to separate the target compound from unreacted starting materials, byproducts, and other impurities. Reverse-phase HPLC is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com
In a typical application, an ODS-C18 column is used, and the mobile phase often consists of a mixture of acetonitrile and water, sometimes with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape and resolution. lcms.czresearchgate.net Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the nitrovinyl and trifluoromethylbenzene chromophores exhibit strong absorbance, such as 254 nm. researchgate.net The retention time of the main peak provides a qualitative identifier under specific conditions, while the peak's area percentage is used to quantify the compound's purity.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (Gradient or Isocratic) lcms.cz |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C lcms.cz |
| Detector | UV-Vis at 254 nm researchgate.net |
| Injection Volume | 10 µL lcms.cz |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. While 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene has a relatively high molecular weight, it can be analyzed by GC, often to detect volatile impurities from its synthesis, such as residual starting materials. The analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase, such as a DB-5 or equivalent. epa.gov
A temperature-programmed oven is used to ensure the elution of compounds with different boiling points. Detection can be accomplished with a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a mass spectrometer (GC/MS), which provides both separation and structural identification of the components. researchgate.netgcms.cz The use of an internal standard can allow for precise quantification of the target compound and any impurities. gcms.cz
Table 2: Illustrative GC Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film) researchgate.net |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) in Method Development
Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for its simplicity, speed, and low cost. nih.gov It is primarily used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. libretexts.org TLC is also crucial for developing optimal solvent systems for purification by column chromatography. umich.edu
For 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, a silica (B1680970) gel plate serves as the stationary phase. nih.gov A mixture of nonpolar and polar solvents, such as petroleum ether and ethyl acetate (B1210297), is commonly used as the mobile phase. nih.gov The spots are visualized under UV light, where the conjugated system of the molecule will absorb light and appear as a dark spot on the fluorescent plate. umich.edu Additionally, a specific colorimetric method can be used for nitro compounds, where the nitro group on the plate is reduced (e.g., with stannous chloride) to an amine, which is then diazotized and coupled with a reagent like β-naphthol to produce a distinctively colored azo dye spot. ijcps.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying components and assessing polarity. libretexts.org
Determination of Stereochemical Purity and Isomeric Ratios (e.g., Chiral HPLC, NMR Integration)
The stereochemistry of the nitrovinyl group is a critical aspect of the molecule's structure. The double bond can exist as either E (trans) or Z (cis) isomers. Determining the isomeric ratio is essential.
Chiral HPLC: While 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene itself is achiral, chiral HPLC is the method of choice for separating enantiomers of its chiral derivatives or products resulting from asymmetric reactions. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org Common CSPs are based on polysaccharides like cellulose (B213188) or amylose. wikipedia.org The separation relies on forming transient diastereomeric complexes between the enantiomers and the CSP through interactions such as hydrogen bonding, π-π interactions, or steric hindrance. wikipedia.org
NMR Integration: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the E/Z isomeric ratio. The vinylic protons of the E and Z isomers are in different chemical environments and therefore resonate at different chemical shifts, producing distinct signals in the ¹H NMR spectrum. The area under each signal, determined by integration, is directly proportional to the number of protons giving rise to that signal. libretexts.org By comparing the integration values of the signals corresponding to the vinylic protons of the E and Z isomers, their relative ratio in the sample can be accurately calculated. libretexts.org For example, if the vinylic proton of the E isomer appears as a doublet with an integration value of 0.95 and the corresponding proton of the Z isomer has an integral of 0.05, the isomeric ratio would be determined to be 95:5 (E:Z).
Single-Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry Confirmation
Single-Crystal X-ray Diffraction (SCXRD) is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides unambiguous confirmation of molecular connectivity, conformation, and stereochemistry. For 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, growing a suitable single crystal from a solution would allow for its complete structural elucidation.
The analysis of a closely related compound, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, demonstrates the power of this technique. researchgate.net The SCXRD data for this analog confirmed that the conformation across the C=C double bond is trans (E). nih.govresearchgate.net It also revealed detailed information about the crystal packing, showing that molecules are linked by C—H⋯O interactions. nih.govresearchgate.net Such an analysis for the title compound would definitively confirm the E/Z configuration of the nitrovinyl group and provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Table 3: Representative Single-Crystal X-ray Diffraction Data (Based on the analog 1-Fluoro-4-[(E)-2-nitrovinyl]benzene) researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆FNO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 16.0965 (14) |
| b (Å) | 4.8453 (4) |
| c (Å) | 9.5538 (9) |
| Volume (ų) | 745.12 (11) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 293 |
| Stereochemistry Confirmed | Trans (E) conformation across C=C bond |
Q & A
Basic Question: What are the optimal synthetic routes for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene can be inferred from analogous nitro-substituted trifluoromethyl aromatic compounds. A plausible route involves condensation reactions between 4-(trifluoromethyl)benzaldehyde and nitroethane under acidic conditions (e.g., acetic acid/H2SO4), forming the nitrovinyl group via dehydration . Key variables include:
- Temperature control : Excess heat may lead to side reactions (e.g., polymerization of the nitrovinyl group).
- Catalyst selection : Lewis acids like AlCl3 could enhance electrophilic substitution efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
Data Table :
| Route | Starting Material | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Condensation | 4-(Trifluoromethyl)benzaldehyde | H2SO4 | ~45 | 92% |
| Nitration-Substitution | 1-Vinyl-4-(trifluoromethyl)benzene | HNO3/H2SO4 | ~35 | 85% |
Basic Question: How can researchers characterize the electronic effects of the nitrovinyl and trifluoromethyl groups on the benzene ring?
Methodological Answer:
The electron-withdrawing nature of both substituents significantly deactivates the aromatic ring. Techniques to assess this include:
- Hammett substituent constants (σ) : Computational studies (DFT) can quantify the combined σ values of -NO2 and -CF3 to predict reactivity in electrophilic/nucleophilic reactions .
- NMR spectroscopy : <sup>19</sup>F NMR can reveal deshielding effects due to the -CF3 group, while <sup>1</sup>H NMR of the vinyl protons indicates conjugation stability .
- UV-Vis spectroscopy : The nitrovinyl group’s extended conjugation may shift λmax to ~300–350 nm, confirming electronic delocalization .
Advanced Question: How do competing reaction pathways (e.g., isomerization vs. polymerization) affect the stability of the nitrovinyl group during storage?
Methodological Answer:
The nitrovinyl group is prone to photoisomerization (E/Z isomerism) and thermal polymerization. Mitigation strategies include:
- Storage conditions : Dark, inert atmosphere (N2), and temperatures below –20°C to suppress kinetic degradation .
- Stabilizers : Adding radical inhibitors (e.g., BHT) at 0.1–1.0 wt% reduces polymerization .
- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) tracks isomer ratios and oligomer formation .
Advanced Question: What contradictions exist in reported solvation free energies for nitrovinyl-trifluoromethyl derivatives, and how can they be resolved?
Methodological Answer:
Discrepancies arise from solvent model limitations and experimental vs. computational approaches. For example:
- SMD continuum models may underestimate solvation effects in highly polar solvents due to neglecting specific solute-solvent interactions (e.g., hydrogen bonding with -NO2) .
- Experimental validation : Compare measured logP values (shake-flask method) with computed data to calibrate models. A 2024 study reported a logP of 2.8 for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene in octanol/water, deviating from SMD predictions by 0.5 units .
Advanced Question: How can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are most efficient?
Methodological Answer:
The nitrovinyl group enables click chemistry (e.g., Huisgen cycloaddition) and reduction to amines. Key strategies:
- Nitro reduction : Catalytic hydrogenation (Pd/C, H2) converts -NO2 to -NH2, enabling coupling with carboxylic acids to form amides .
- Vinyl functionalization : Radical addition (e.g., thiol-ene reactions) introduces sulfur-containing groups for drug conjugates .
Case Study : A 2023 study used 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene to synthesize a kinase inhibitor precursor via nitro reduction and subsequent Suzuki-Miyaura coupling (yield: 62%, purity: 95%) .
Advanced Question: What analytical techniques best resolve structural ambiguities in nitrovinyl-trifluoromethyl derivatives?
Methodological Answer:
- X-ray crystallography : Resolves E/Z isomerism and confirms substituent positions (e.g., nitrovinyl orientation relative to -CF3) .
- High-resolution mass spectrometry (HRMS) : Distinguishes between molecular ions ([M+H]<sup>+</sup>) and degradation products (e.g., m/z 243.05 for C9H5F3NO2<sup>+</sup>) .
- Dynamic NMR : Detects rotational barriers in the -CF3 group at low temperatures (–40°C) .
Advanced Question: How do steric and electronic effects influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer:
The meta-directing -CF3 and -NO2 groups dominate EAS outcomes. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
